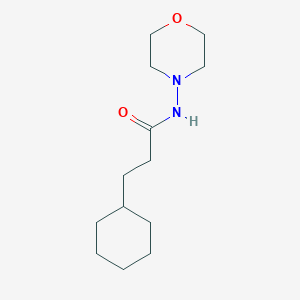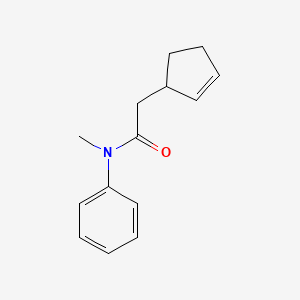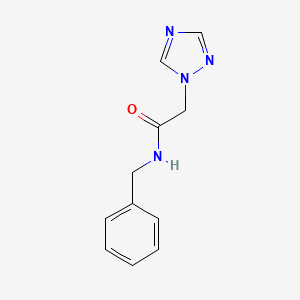
3-cyclohexyl-N-(morpholin-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexyl-N-(morpholin-4-yl)propanamide, also known as CMP, is a synthetic compound that has gained attention in the scientific community due to its potential in various research applications. CMP belongs to the class of amides and has a molecular formula of C14H25N2O2.
Mécanisme D'action
3-cyclohexyl-N-(morpholin-4-yl)propanamide acts as a modulator of various ion channels and receptors by binding to specific sites on the proteins. The exact mechanism of action of 3-cyclohexyl-N-(morpholin-4-yl)propanamide on Nav1.7, NMDA receptor, and alpha7 nicotinic acetylcholine receptor is still being studied. However, it is believed that 3-cyclohexyl-N-(morpholin-4-yl)propanamide acts as an allosteric modulator, meaning that it binds to a site on the protein that is separate from the active site and changes the conformation of the protein, thereby altering its activity.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-cyclohexyl-N-(morpholin-4-yl)propanamide are dependent on the specific ion channel or receptor that it modulates. Inhibition of Nav1.7 by 3-cyclohexyl-N-(morpholin-4-yl)propanamide has been shown to reduce pain sensation in animal models. Modulation of the NMDA receptor by 3-cyclohexyl-N-(morpholin-4-yl)propanamide has been found to improve learning and memory in animal models. Inhibition of the alpha7 nicotinic acetylcholine receptor by 3-cyclohexyl-N-(morpholin-4-yl)propanamide has been shown to impair cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-cyclohexyl-N-(morpholin-4-yl)propanamide in lab experiments is its specificity for certain ion channels and receptors. This allows for targeted modulation of specific pathways, which can provide valuable insights into the function of these pathways. However, one limitation of using 3-cyclohexyl-N-(morpholin-4-yl)propanamide is its potential off-target effects. 3-cyclohexyl-N-(morpholin-4-yl)propanamide may also modulate other ion channels or receptors that have not yet been identified, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 3-cyclohexyl-N-(morpholin-4-yl)propanamide. One area of interest is the development of more selective modulators of Nav1.7, which could lead to the development of new pain medications. Another area of interest is the study of 3-cyclohexyl-N-(morpholin-4-yl)propanamide's effects on other ion channels and receptors, which could provide insights into new pathways involved in various physiological processes. Additionally, the development of more efficient synthesis methods for 3-cyclohexyl-N-(morpholin-4-yl)propanamide could make it more accessible for research purposes.
Méthodes De Synthèse
3-cyclohexyl-N-(morpholin-4-yl)propanamide can be synthesized through a multi-step process, starting with the reaction of cyclohexylamine with 4-morpholinecarboxaldehyde to form N-cyclohexyl-4-morpholinecarboxamide. This intermediate is then reacted with 3-bromopropanoic acid to form 3-cyclohexyl-N-(morpholin-4-yl)propanamide. The purity of 3-cyclohexyl-N-(morpholin-4-yl)propanamide can be increased through recrystallization and purification techniques.
Applications De Recherche Scientifique
3-cyclohexyl-N-(morpholin-4-yl)propanamide has been widely used in scientific research due to its ability to modulate the activity of various ion channels and receptors. It has been shown to have an inhibitory effect on the voltage-gated sodium channel Nav1.7, which is involved in pain sensation. 3-cyclohexyl-N-(morpholin-4-yl)propanamide has also been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. Additionally, 3-cyclohexyl-N-(morpholin-4-yl)propanamide has been shown to have an inhibitory effect on the alpha7 nicotinic acetylcholine receptor, which is involved in cognitive function.
Propriétés
IUPAC Name |
3-cyclohexyl-N-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c16-13(14-15-8-10-17-11-9-15)7-6-12-4-2-1-3-5-12/h12H,1-11H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAGBEZLQKSKPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-(morpholin-4-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one](/img/structure/B7441052.png)

![[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone](/img/structure/B7441071.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7441075.png)

![3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7441085.png)




![[4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate](/img/structure/B7441113.png)
![[2-Methoxy-4-(naphthalen-2-yliminomethyl)phenyl] furan-2-carboxylate](/img/structure/B7441123.png)
![2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl]oxy}acetamide](/img/structure/B7441133.png)
